Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a pyridazine core substituted with a sulfonate ester group (4-bromophenylsulfonyloxy), an o-tolyl (2-methylphenyl) group at position 1, and an ethyl carboxylate at position 2. Pyridazine derivatives are widely studied for their pharmacological properties, including kinase inhibition and modulation of adenosine receptors .
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6S/c1-3-28-20(25)19-17(29-30(26,27)15-10-8-14(21)9-11-15)12-18(24)23(22-19)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYQSHWSSLENTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a class of ethyl pyridazine-3-carboxylates with diverse substituents. Key analogs and their differences include:
Key Observations
Substituent Effects on Yield and Reactivity :
- Electron-withdrawing groups (e.g., trifluoromethyl in 12g , nitro in 12f ) correlate with lower yields (40–50%), likely due to steric hindrance or reduced nucleophilicity during synthesis .
- The hydroxyl group in 12d achieves a 95% yield, suggesting favorable hydrogen-bonding interactions during crystallization .
Melting Points and Solubility: Polar groups (e.g., hydroxyl in 12d) increase melting points (220–223°C) due to intermolecular hydrogen bonding, whereas nonpolar substituents (e.g., trifluoromethyl in 12c) lower melting points (106–110°C) . The target compound’s bromophenylsulfonyloxy group may reduce solubility in aqueous media compared to analogs with smaller halogens (e.g., chlorine in ).
Biological Activity: Pyridazines with sulfonate esters (e.g., target compound, ) are hypothesized to act as prodrugs, with the sulfonate group serving as a leaving group for targeted drug delivery .
Research Findings and Implications
- Synthetic Challenges : Introducing bulky substituents (e.g., 4-bromophenylsulfonyloxy) may necessitate optimized coupling conditions to avoid side reactions.
- Structure-Activity Relationship (SAR) : The bromine atom’s electron-withdrawing nature could enhance binding to hydrophobic pockets in enzyme targets compared to chlorine .
- Crystallographic Insights : Tools like SHELXL are critical for resolving conformational details, such as ring puckering in the pyridazine core .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including pyridazine ring formation and sulfonate/ester functionalization. Key steps include:
- Nucleophilic substitution for sulfonyloxy group introduction.
- Coupling reactions to attach the o-tolyl and 4-bromophenyl substituents.
- Esterification under anhydrous conditions.
Optimal conditions require: - Temperature control (e.g., 60–80°C for substitution reactions).
- Solvent selection (polar aprotic solvents like DMF or THF).
- Catalysts (e.g., DMAP for ester formation).
Use Design of Experiments (DoE) to systematically vary parameters (e.g., time, stoichiometry) and maximize yield (>85%) and purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques to validate structure and purity:
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm functional groups (e.g., sulfonate, ester) | δ 7.2–8.1 ppm (aromatic protons), δ 4.3 ppm (ethyl ester CH₂) |
| HRMS | Verify molecular weight | m/z ≈ 513.0 (M+H⁺) |
| HPLC | Assess purity (>95%) | Retention time consistency under C18 column, 70:30 acetonitrile/water |
Q. What purification strategies are effective for isolating this compound from reaction by-products?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1).
- Recrystallization : Employ ethanol/water mixtures to isolate crystalline product.
- Solvent selection : Polar solvents enhance solubility of sulfonate intermediates, reducing co-elution with impurities .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal stability : Conduct TGA/DSC to identify decomposition points (>150°C).
- Photostability : Store in amber vials at -20°C; monitor via UV-Vis spectroscopy for absorbance shifts.
- Hydrolytic sensitivity : Test in buffered solutions (pH 3–9) to assess ester/sulfonate hydrolysis risks .
Q. What strategies improve solubility for in vitro assays?
- Methodological Answer :
- Solvent screening : Test DMSO, ethanol, or PEG-400 (common for biological assays).
- Co-solvents : Use 10% DMSO in PBS for aqueous compatibility.
- Micellar systems : Employ surfactants (e.g., Tween-80) for hydrophobic formulations .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., sulfonate substitution) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying temperatures to calculate activation energy (Arrhenius plots).
- Isotopic labeling : Use ¹⁸O-labeled sulfonyl chlorides to track oxygen transfer pathways.
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to identify transition states and intermediates .
Q. What drives regioselectivity in substitution reactions involving the pyridazine core?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., sulfonate) direct nucleophilic attacks to electron-deficient positions.
- Steric maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance from o-tolyl substituents.
- MD simulations : Predict binding affinity of reactants to catalytic sites (e.g., using GROMACS) .
Q. How should researchers resolve contradictions in reported yield data for similar compounds?
- Methodological Answer :
- Cross-validation : Replicate protocols from multiple sources (e.g., adjust catalyst loading from 5–15 mol%).
- Impurity profiling : Use LC-MS to identify side products (e.g., hydrolyzed esters).
- Statistical analysis : Apply ANOVA to determine significance of parameter variations (e.g., solvent polarity) .
Q. What methodologies are robust for evaluating this compound’s biological activity in enzyme inhibition?
- Methodological Answer :
- Enzyme assays : Test IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cell-based models : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity.
- SAR studies : Synthesize analogs with modified sulfonate/ester groups to correlate structure with activity .
Q. How can computational tools enhance reaction design and optimization for derivatives?
- Methodological Answer :
- Reaction path search : Use GRRM or AFIR methods to explore potential pathways.
- Machine learning : Train models on existing reaction databases to predict optimal conditions.
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate interactions at catalytic sites to guide functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
